molecular formula C14H11Cl3F3N3O2S B2363681 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-(2,6-dichlorobenzyl)sulfamide CAS No. 2058451-96-8

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-(2,6-dichlorobenzyl)sulfamide

Cat. No.: B2363681
CAS No.: 2058451-96-8
M. Wt: 448.67
InChI Key: MPEXZKCNVNDJCW-UHFFFAOYSA-N
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Description

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-(2,6-dichlorobenzyl)sulfamide is a complex organic compound characterized by its incorporation of multiple halogen atoms and a sulfamide group

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfamoyl]-1-(2,6-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3F3N3O2S/c15-10-2-1-3-11(16)9(10)6-22-26(24,25)23-7-13-12(17)4-8(5-21-13)14(18,19)20/h1-5,22-23H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEXZKCNVNDJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNS(=O)(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine and benzyl components. The trifluoromethyl group is introduced through halogenation reactions, while the chloro and dichloro groups are added through selective chlorination processes. The sulfamide group is then introduced through a reaction with sulfamoyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro and dichloro groups can be oxidized to form corresponding oxychlorides.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethane derivative.

  • Substitution: The pyridine nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as ammonia (NH3) or amines can be employed.

Major Products Formed:

  • Oxidation: Formation of oxychlorides.

  • Reduction: Formation of trifluoromethane derivatives.

  • Substitution: Formation of substituted pyridines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The trifluoromethyl group and the sulfamide group are likely to play key roles in its biological activity. The compound may bind to enzymes or receptors, altering their function and leading to biological effects.

Comparison with Similar Compounds

  • Fluopicolide: A fungicide used in agriculture.

  • N'-methyl-1-phenoxyformohydrazide: A related compound with potential biological activity.

Uniqueness: N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-(2,6-dichlorobenzyl)sulfamide is unique due to its combination of halogen atoms and the sulfamide group, which may confer distinct chemical and biological properties compared to similar compounds.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines

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